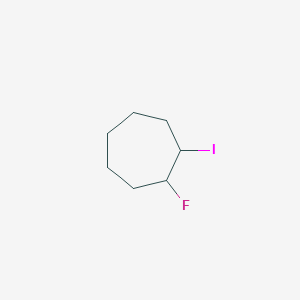

1-Fluoro-2-iodocycloheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

77517-69-2 |

|---|---|

Molecular Formula |

C7H12FI |

Molecular Weight |

242.07 g/mol |

IUPAC Name |

1-fluoro-2-iodocycloheptane |

InChI |

InChI=1S/C7H12FI/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2 |

InChI Key |

ZNDHKPMMDGOYND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)I)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Properties of 1-Fluoro-2-iodocycloheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 1-Fluoro-2-iodocycloheptane, a vicinal haloalkane with potential applications in organic synthesis and drug development. Due to the limited availability of direct literature on this specific compound, this guide focuses on established synthetic methodologies for analogous structures and provides an extrapolated understanding of its chemical characteristics. The iodo and fluoro functionalities make it a versatile building block, with the iodine atom serving as a good leaving group for nucleophilic substitution and cross-coupling reactions, while the fluorine atom can impart unique electronic and metabolic properties to target molecules.[1]

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₂FI |

| Molecular Weight | 242.07 g/mol |

| Appearance | Expected to be a colorless to light-yellow liquid.[1] |

| Boiling Point | Predicted to be elevated due to the presence of iodine. |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water. |

| Stability | May be sensitive to light and should be stored in a cool, dark place. |

Synthetic Pathway: Iodofluorination of Cycloheptene

The most direct and established method for the synthesis of this compound is the iodofluorination of cycloheptene. This reaction involves the addition of an iodine and a fluorine atom across the double bond of the cycloheptene ring. Several reagents and conditions have been reported for the iodofluorination of various alkenes, which can be adapted for this specific synthesis.[2][3]

A common and effective method involves the use of an iodine source and a fluoride source, often in the presence of an oxidizing agent to generate an electrophilic iodine species in situ.[3]

Caption: Synthetic pathway for this compound via iodofluorination of cycloheptene.

Experimental Protocol: Iodine-Mediated Fluorination

The following protocol is adapted from the general procedure for the iodofluorination of alkenes described by Kitamura et al.[3] and is expected to be effective for the synthesis of this compound from cycloheptene.

Materials:

-

Cycloheptene

-

Iodine (I₂)

-

Potassium persulfate (K₂S₂O₈)

-

Hydrogen fluoride-pyridine complex (HF-Pyridine, ~70% HF)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Teflon reaction vessel

Procedure:

-

Reaction Setup: In a Teflon tube equipped with a magnetic stir bar, dissolve cycloheptene (1.0 mmol) and iodine (1.2 mmol) in anhydrous dichloromethane (5 mL).

-

Addition of Reagents: Carefully add the HF-pyridine complex (5.0 mmol of HF) to the stirred solution at room temperature.

-

Initiation of Reaction: Add potassium persulfate (1.2 mmol) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic HF-pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Precautions:

-

Hydrogen fluoride-pyridine is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

-

The reaction should be performed in a Teflon vessel as HF reacts with glass.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

While direct experimental data for this compound is scarce, its synthesis can be reliably achieved through the iodofluorination of cycloheptene. The provided experimental protocol, adapted from established literature, offers a practical starting point for its preparation. The unique combination of a fluorine atom and an iodine atom on a seven-membered ring makes this compound a potentially valuable intermediate for the synthesis of novel bioactive molecules and complex organic structures. Further research is warranted to fully characterize its physical and chemical properties and to explore its utility in various synthetic applications.

References

A Framework for the Theoretical and Computational Analysis of 1-Fluoro-2-iodocycloheptane Conformation

A Prospective Technical Guide for Researchers and Drug Development Professionals

Abstract: The conformational landscape of substituted cycloheptanes is of significant interest in medicinal chemistry due to the prevalence of seven-membered rings in natural products and therapeutic agents. This guide outlines a comprehensive theoretical and computational workflow for the conformational analysis of 1-Fluoro-2-iodocycloheptane, a molecule for which detailed studies are not yet publicly available. By leveraging established principles from the study of cycloheptane and halogenated cyclohexanes, we present a roadmap for determining the preferred conformations, quantifying their relative energies, and understanding the influence of stereoelectronic effects. This document serves as a foundational resource for researchers embarking on the study of this or structurally related molecules, providing proposed experimental protocols, illustrative data tables, and logical workflow diagrams to guide the research process.

Introduction: The Conformational Challenge of Cycloheptane

The cycloheptane ring system eschews the simple, well-defined conformational preferences of its smaller counterpart, cyclohexane.[1][2] Unlike the rigid chair conformation of cyclohexane, cycloheptane is a highly flexible molecule.[1] It exists as a complex equilibrium of conformers within two main families: the chair and the boat.[1][3] Through a process of pseudorotation, a multitude of twist-chair and twist-boat conformations can be accessed.[1] Computational studies have identified the twist-chair conformation as the most stable form for the parent cycloheptane, with a C₂ axis of symmetry.[1]

The introduction of substituents, such as fluorine and iodine at the 1 and 2 positions, is expected to significantly influence this conformational equilibrium. The steric bulk of the iodine atom and the electronegativity of the fluorine atom will introduce new steric and electronic interactions, such as gauche and transannular strains, which will alter the relative energies of the various conformers.[2][4] A thorough understanding of these conformational preferences is critical for predicting molecular properties, reactivity, and biological activity.

Proposed Research Workflow

A combined computational and experimental approach is the most robust strategy for elucidating the conformational behavior of this compound. The workflow begins with a broad computational search for all possible conformers, followed by high-level calculations to refine their energies and geometries. Subsequently, experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to validate the computational predictions and provide data on the conformational dynamics in solution.

Theoretical and Computational Protocols

Conformational Search and Optimization

The initial step involves a systematic search for all possible low-energy conformers of both cis- and trans-1-Fluoro-2-iodocycloheptane.

Protocol:

-

Initial Structure Generation: Generate 3D structures of the various chair, boat, twist-chair, and twist-boat conformers of this compound.

-

Molecular Mechanics (MM) Scan: Perform a relaxed potential energy surface scan using a suitable force field (e.g., MMFF94) by systematically rotating the C-C bonds of the cycloheptane ring. This will identify a broad range of potential energy minima.

-

DFT Optimization: Subject each unique conformer identified in the MM scan to full geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a basis set such as 6-31G(d).[5] The absence of imaginary frequencies confirms that each structure is a true energy minimum.

-

High-Level Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as M06-2X with an augmented basis set (e.g., aug-cc-pVTZ) or a coupled-cluster method like CCSD(T).[6][7]

Illustrative Computational Data

The following tables present hypothetical quantitative data that would be generated from the computational protocols described above for trans-1-Fluoro-2-iodocycloheptane. This data is for illustrative purposes only.

Table 1: Calculated Relative Energies of trans-1-Fluoro-2-iodocycloheptane Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Relative Gibbs Free Energy (kcal/mol) at 298.15 K |

| Twist-Chair 1 (TC1) | C₁ | 0.00 | 0.00 |

| Twist-Chair 2 (TC2) | C₁ | 0.85 | 0.92 |

| Chair 1 (C1) | C₁ | 2.10 | 2.25 |

| Twist-Boat 1 (TB1) | C₁ | 3.50 | 3.68 |

| Boat 1 (B1) | C₁ | 5.20 | 5.45 |

Table 2: Key Geometric Parameters for the Lowest Energy Conformer (TC1)

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.54 |

| C1-F Bond Length (Å) | 1.40 |

| C2-I Bond Length (Å) | 2.15 |

| F-C1-C2-I Dihedral Angle (°) | -65.8 |

| C7-C1-C2-C3 Dihedral Angle (°) | 55.2 |

Experimental Validation Protocols

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[8][9] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) at different temperatures, the populations of different conformers can be determined.[6]

Protocol:

-

Synthesis: Synthesize and purify cis- and trans-1-Fluoro-2-iodocycloheptane.

-

NMR Sample Preparation: Prepare samples in various deuterated solvents (e.g., CDCl₃, acetone-d₆) to assess the impact of solvent polarity on the conformational equilibrium.

-

Variable-Temperature (VT) NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra over a range of temperatures (e.g., from room temperature down to -80°C or lower). At lower temperatures, the rapid interconversion between conformers may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each major conformer.[6]

-

Data Analysis:

-

Coupling Constants: Measure vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants. These values are highly dependent on the dihedral angle and can be compared to values predicted by the Karplus equation for the computationally determined geometries.

-

NOE Analysis: Perform 2D NOESY or ROESY experiments to identify through-space correlations between protons. The presence or absence of specific NOEs can provide strong evidence for the proximity of certain atoms, helping to confirm a particular conformation.

-

Conformational Interconversion Pathway

The various conformers of cycloheptane are not static but are in constant, rapid interconversion. The diagram below illustrates the pseudorotational pathway connecting the primary chair and boat families. The introduction of substituents will create a more complex energy surface with higher barriers between certain conformers.

Conclusion

While direct experimental or computational studies on this compound are not currently available in the literature, a robust and well-established framework exists for its comprehensive conformational analysis. By combining modern computational chemistry techniques for energy calculations with advanced NMR spectroscopy for experimental validation, a detailed understanding of the conformational landscape of this molecule can be achieved. The protocols and illustrative data presented in this guide provide a clear and actionable path for researchers to undertake such an investigation, which will undoubtedly contribute to a deeper understanding of the structure-property relationships in halogenated seven-membered ring systems.

References

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 5. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. auremn.org.br [auremn.org.br]

- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Fluoro-2-iodocycloheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Fluoro-2-iodocycloheptane is a halogenated derivative of cycloheptane, a seven-membered carbocycle. The introduction of fluorine and iodine atoms onto adjacent carbons of the cycloheptane ring is expected to impart unique stereochemical and electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science. The conformational flexibility of the cycloheptane ring, combined with the distinct electronegativity and size of the halogen substituents, presents a unique scaffold for the design of novel molecules with specific biological activities or material properties. This document aims to provide a theoretical overview of its expected properties and potential synthetic and analytical approaches.

Predicted Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the expected physical properties based on trends observed for similar compounds like 1-Fluoro-2-iodoethane and halogenated cyclohexanes.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₂FI | Based on the structure of a cycloheptane ring with one fluorine and one iodine substituent. |

| Molecular Weight | ~258.07 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Colorless to light-yellow liquid | Halogenated alkanes are typically liquids at room temperature.[1][2] |

| Boiling Point | Estimated 180-220 °C | Expected to be significantly higher than cycloheptane due to increased molecular weight and dipole-dipole interactions. |

| Melting Point | < 0 °C | Likely to have a low melting point, similar to other substituted cycloalkanes. |

| Density | > 1.0 g/mL | The presence of a heavy iodine atom is expected to increase the density to be greater than water. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated solvents, hydrocarbons) | The non-polar cycloalkyl backbone will dominate its solubility profile. |

| Stability | Moderate; sensitive to light and heat | The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to light or high temperatures. |

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not documented. However, established methods in fluoro-organic chemistry can be adapted.

Synthesis of this compound

A plausible synthetic route would involve the halofluorination of cycloheptene. This reaction introduces a halogen and a fluorine atom across the double bond.

Reaction:

Cycloheptene + N-Iodosuccinimide (NIS) + Hydrogen Fluoride-Pyridine (HF-Py) → this compound

Detailed Methodology:

-

Reaction Setup: A solution of cycloheptene in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C in a fluoropolymer reaction vessel.

-

Reagent Addition: N-Iodosuccinimide is added to the solution.

-

Fluorinating Agent: Hydrogen Fluoride-Pyridine complex is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and connectivity of hydrogen atoms.

-

¹³C NMR: To identify the carbon skeleton.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic C-F and C-I bond vibrations.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, its structural features suggest potential applications in drug discovery. The introduction of fluorine can modulate key properties of a drug candidate, such as:

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

-

Lipophilicity: The strategic placement of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The iodo group serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for screening.

Signaling Pathway Diagram (Hypothetical)

As there is no known biological target for this compound, a signaling pathway diagram would be purely speculative. However, if this compound were designed as an inhibitor of a hypothetical kinase "X", the logical relationship could be depicted as follows:

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This compound represents an unexplored chemical entity with potential utility in synthetic and medicinal chemistry. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles. Further research is warranted to elucidate the precise properties and reactivity of this compound and to explore its potential as a novel building block in drug discovery and materials science.

References

Novel Methods for the Synthesis of Fluorinated Cycloheptane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Fluorinated cycloheptane derivatives, in particular, represent a growing area of interest due to the unique conformational flexibility of the seven-membered ring system combined with the advantageous properties imparted by fluorine. This guide provides a comprehensive overview of novel synthetic methodologies for accessing these valuable scaffolds, complete with detailed experimental protocols, quantitative data for comparative analysis, and insights into their potential biological applications.

Core Synthetic Strategies

Recent advances in synthetic organic chemistry have opened up new avenues for the efficient and stereoselective synthesis of fluorinated cycloheptanes. The primary strategies can be broadly categorized into three main approaches: deoxofluorination and ring expansion, diastereoselective and enantioselective construction of the cycloheptane ring from acyclic precursors, and intramolecular photocycloaddition reactions.

Deoxofluorination of Cycloheptanones and Ring Homologation

A robust and scalable method for the synthesis of gem-difluorinated cycloheptane building blocks involves the deoxofluorination of readily available cycloheptanone precursors. This approach allows for the introduction of two fluorine atoms at a single carbon center, a motif of significant interest in drug design for its ability to act as a bioisostere for a carbonyl group and to modulate local electronics and lipophilicity. An alternative and complementary strategy is the ring expansion of six-membered ring precursors.

Key Methods:

-

Deoxofluorination: The direct conversion of a ketone to a gem-difluoride is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

-

Ring Homologation: This involves the expansion of a fluorinated six-membered ring to a seven-membered ring, often through a diazomethane-mediated reaction or other ring expansion protocols.

These methods have been successfully employed to synthesize a variety of monofunctionalized gem-difluorocycloheptane derivatives on a multigram scale, providing valuable building blocks for further elaboration.[1]

Enantioselective Aza-Henry Reaction and Ring-Closing Metathesis

For the stereocontrolled synthesis of cycloheptyl β-fluoroamines, a powerful strategy combines an enantioselective aza-Henry reaction with a subsequent ring-closing metathesis (RCM) step. This convergent approach allows for the precise installation of both fluorine and amine functionalities with high levels of stereocontrol.

Logical Workflow:

Caption: Workflow for Aza-Henry/RCM approach.

This methodology provides access to both cis- and trans-β-fluoroamine diastereomers with high enantiomeric excess, making it a valuable tool for creating stereochemically diverse libraries for drug discovery.[2]

Intramolecular [2+2] Photocycloaddition

Intramolecular [2+2] photocycloaddition reactions offer a unique approach to constructing complex, polycyclic systems containing a fluorinated cycloheptane ring. This method involves the light-induced cyclization of a molecule containing two tethered alkene moieties, at least one of which is fluorinated. The regioselectivity of the cycloaddition is controlled by the length and nature of the tether connecting the two alkenes. This strategy is particularly useful for generating conformationally rigid scaffolds.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Synthesis of gem-Difluorocycloheptane Derivatives via Deoxofluorination

| Substrate (Cycloheptanone Derivative) | Product | Yield (%) |

| 4-Oxocycloheptane-1-carboxylic acid | 4,4-Difluorocycloheptane-1-carboxylic acid | 75 |

| Methyl 3-oxocycloheptane-1-carboxylate | Methyl 3,3-difluorocycloheptane-1-carboxylate | 68 |

| 2-Oxocycloheptane-1-carbonitrile | 2,2-Difluorocycloheptane-1-carbonitrile | 55 |

Data compiled from Herasymchuk et al.[1]

Table 2: Enantioselective Synthesis of Cycloheptyl β-Fluoro Amines via Aza-Henry/RCM

| Aza-Henry Product Diastereomer | RCM Yield (%) | Final Product (after denitration and hydrogenation) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Major | 94 | cis-β-Fluoroamine | >20:1 | 98 |

| Minor | 92 | trans-β-Fluoroamine | >20:1 | 97 |

Data compiled from Johnston et al.[2]

Experimental Protocols

General Procedure for Deoxofluorination of a Cycloheptanone Derivative

To a solution of the cycloheptanone (1.0 eq) in dry dichloromethane (0.2 M) in a PTFE bottle at -78 °C under an argon atmosphere is added Deoxo-Fluor® (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorocycloheptane.

Two-Step Protocol for Enantioselective Synthesis of a Cycloheptyl β-Fluoro Amine

Step 1: Enantioselective Aza-Henry Reaction

To a solution of the chiral catalyst (e.g., a bifunctional Brønsted acid/base catalyst, 5 mol%) in a suitable solvent (e.g., toluene, 0.1 M) at -20 °C is added the N-Boc imine (1.0 eq). The α-fluoro nitroalkane (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -20 °C for 48-72 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the β-amino-α-fluoro nitroalkane.

Step 2: Ring-Closing Metathesis

The purified diene from the aza-Henry reaction (1.0 eq) is dissolved in degassed dichloromethane (0.01 M). Grubbs' second-generation catalyst (5 mol%) is added, and the mixture is stirred at room temperature for 12-16 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloheptene derivative. Subsequent reductive denitration and hydrogenation according to established literature procedures yield the final saturated cis- and trans-cycloheptyl β-fluoroamines.

Biological Applications and Signaling Pathways

Fluorinated cycloheptane derivatives are of significant interest in drug discovery due to their potential to interact with a variety of biological targets with high affinity and selectivity. The unique conformational properties of the seven-membered ring, combined with the electronic effects of fluorine, can lead to improved binding to enzyme active sites and receptor pockets.

Kinase Inhibition and the PI3K Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] The introduction of fluorine into PI3K inhibitors can enhance their potency and selectivity.[3] While specific examples of fluorinated cycloheptane derivatives as PI3K inhibitors are emerging, the general principle involves the fluorinated moiety interacting with specific residues in the ATP-binding pocket of the kinase, leading to enhanced binding affinity.

Caption: Inhibition of the PI3K signaling pathway.

Modulation of Dopamine Transporter (DAT) in the Central Nervous System (CNS)

Fluorinated tropane analogs, which feature a bicyclic system containing a seven-membered ring, have been developed as high-affinity ligands for the dopamine transporter (DAT). These compounds are valuable as PET imaging agents for studying dopamine signaling in the brain and have potential as therapeutics for CNS disorders. The fluorine atom can be strategically positioned to enhance binding to the transporter and can also serve as a site for radiolabeling with fluorine-18. The N-fluoropyridyl tropane derivatives, for example, have shown high affinity and selectivity for DAT.[1]

Conclusion and Future Outlook

The novel synthetic methods outlined in this guide provide researchers with a versatile toolkit for the synthesis of a wide range of fluorinated cycloheptane derivatives. The ability to control stereochemistry and introduce diverse functionalities opens up new possibilities for exploring the chemical space around this privileged scaffold. As our understanding of the biological roles of these unique molecules grows, we can anticipate the development of novel therapeutics with improved efficacy and safety profiles for a variety of diseases, from cancer to neurological disorders. Future research will likely focus on the development of even more efficient and sustainable catalytic methods, as well as the exploration of a broader range of biological targets for this promising class of fluorinated compounds.

References

Stereoselective synthesis of 1-Fluoro-2-iodocycloheptane isomers

An In-depth Technical Guide on the Stereoselective Synthesis of 1-Fluoro-2-iodocycloheptane Isomers

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties, making organofluorine compounds essential in the development of pharmaceuticals, agrochemicals, and advanced materials. The C-F bond's high strength and the fluorine atom's unique steric and electronic properties can enhance metabolic stability, binding affinity, and lipophilicity. Specifically, vicinal fluoro-iodinated alkanes, such as this compound, are valuable synthetic intermediates. The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups, while the fluorine atom imparts its characteristic effects.

However, controlling the stereochemistry during the synthesis of such molecules presents a significant challenge. The relative orientation of the fluorine and iodine atoms (cis or trans) and the absolute stereochemistry at the two new stereocenters are critical for determining the final biological activity and material properties. This guide provides a comprehensive overview of the stereoselective synthesis of this compound isomers, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying synthetic strategies.

Core Synthetic Strategy: Electrophilic Iodofluorination of Cycloheptene

The primary approach to synthesizing 1-fluoro-2-iodocycloheptanes is the electrophilic iodofluorination of cycloheptene. This reaction proceeds through an iodonium ion intermediate, which is then attacked by a fluoride source. The stereochemical outcome of the reaction is determined by the nature of the iodine and fluorine sources, the solvent, and the presence of any catalysts or additives.

The general mechanism involves the electrophilic attack of an iodine source (e.g., N-iodosuccinimide) on the double bond of cycloheptene to form a cyclic iodonium ion. The subsequent nucleophilic attack by a fluoride anion (or a fluoride donor) opens this three-membered ring. Typically, this ring-opening occurs via an SN2-like mechanism, resulting in an anti-addition of the iodine and fluorine atoms across the double bond. This leads preferentially to the formation of the trans-1-fluoro-2-iodocycloheptane diastereomer.

Experimental Protocols

While a specific protocol for cycloheptene is not explicitly detailed in the reviewed literature, a general and highly effective procedure for the iodofluorination of alkenes can be adapted. The following protocol is based on the work of Kitamura et al., who developed a robust method using molecular iodine and hydrogen fluoride-pyridine complex.[1][2]

Protocol 1: Diastereoselective Synthesis of trans-1-Fluoro-2-iodocycloheptane

This method is expected to yield the trans diastereomer with high selectivity due to the anti-addition mechanism.

Materials:

-

Cycloheptene (1 mmol, 96.2 mg)

-

Iodine (I₂) (1.0 mmol, 254 mg)[1]

-

Sodium persulfate (Na₂S₂O₈) (1.0 mmol, 238 mg)[1]

-

Pyridine nonahydrofluoride (pyr·9HF) (0.78 mL, containing 30 mmol of HF)[1]

-

Dichloromethane (DCM), anhydrous (3 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Teflon reaction tube

Procedure:

-

In a Teflon reaction tube, dissolve iodine (254 mg, 1.0 mmol) in dichloromethane (2 mL).[1]

-

Carefully add pyridine nonahydrofluoride (0.78 mL) to the solution and stir for 15 minutes at room temperature.[1]

-

Add sodium persulfate (238 mg, 1.0 mmol), followed by an additional 1 mL of dichloromethane to wash the sides of the tube.[1]

-

Add cycloheptene (96.2 mg, 1 mmol) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 24 hours.[1]

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by the addition of saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[1]

-

Wash the combined organic layers with saturated aqueous NaCl solution.[1]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a hexane or hexane/EtOAc eluent to yield the desired this compound.[1]

Quantitative Data Summary

The following table summarizes the expected yields and diastereoselectivity for the iodofluorination of alkenes based on analogous systems reported in the literature. Specific data for cycloheptene should be determined experimentally but is anticipated to be in a similar range.

| Alkene Substrate | Iodine Source | Fluorine Source | Oxidant | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| 1-Octene | I₂ | pyr·9HF | K₂S₂O₈ | DCM | 75 | >95:5 | [1] |

| Methyl undecenoate | I₂ | pyr·9HF | K₂S₂O₈ | DCM | 73 | >95:5 | [1] |

| Ethyl cinnamate | I₂ | pyr·9HF | Na₂S₂O₈ | DCM | 68 | >95:5 | [1] |

Enantioselective Synthesis Approaches

Achieving enantioselectivity in the iodofluorination of cycloheptene is a more complex challenge that typically requires the use of a chiral catalyst. While a specific, highly enantioselective method for this compound has not been prominently reported, several strategies from related transformations could be adapted.

One potential approach involves the use of a chiral iodine(I)/iodine(III) catalyst system. Such systems have been successfully employed in the enantioselective aminofluorination of alkenes.[3] This would involve a chiral ligand, typically derived from a natural product or a privileged chiral scaffold, that coordinates to the iodine species, creating a chiral environment that directs the facial selectivity of the initial iodonium ion formation and/or the subsequent fluoride attack.

Another avenue is the use of palladium catalysis. Enantioselective palladium(II)-catalyzed reactions, such as aminofluorination, have been developed using chiral ligands like quinoline-oxazolines (Quox).[4] Adapting such a system for iodofluorination would be a novel research direction.

Visualizations

Reaction Pathway and Mechanism

Caption: Proposed Mechanism for Iodofluorination of Cycloheptene

Experimental Workflow

Caption: General Experimental Workflow

Conclusion and Future Outlook

The diastereoselective synthesis of trans-1-fluoro-2-iodocycloheptane can be effectively achieved through the electrophilic iodofluorination of cycloheptene, with methods utilizing molecular iodine and a hydrogen fluoride source offering a practical and high-yielding approach. The anti-addition mechanism inherent to this reaction provides excellent control over the diastereoselectivity.

The development of a highly enantioselective variant remains a significant area for future research. Exploring chiral iodine catalysis and transition metal-catalyzed approaches, which have shown promise in related fluorination reactions, could lead to novel methods for accessing enantiopure this compound isomers. Such advancements would be of considerable value to the fields of medicinal chemistry and drug development, enabling the synthesis of complex and stereochemically defined molecules with potential therapeutic applications.

References

- 1. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Palladium(II)-Catalyzed Oxidative Aminofluorination of Unactivated Alkenes with Et4 NF⋅3 HF as a Fluoride Source - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Reactivity and Stability of 1-Fluoro-2-iodocycloheptane: An In-depth Technical Guide

Disclaimer: This document provides a theoretical and predictive overview of the reactivity and stability of 1-Fluoro-2-iodocycloheptane. Due to a lack of specific experimental data for this compound in published scientific literature, the information presented herein is extrapolated from established principles of organic chemistry and data available for analogous compounds, such as vicinal fluoro-iodo alkanes and other substituted cycloheptanes.

Introduction

This compound is a halogenated cycloalkane possessing a unique combination of substituents that are anticipated to impart distinct chemical properties. The presence of a highly electronegative fluorine atom and a large, polarizable iodine atom on adjacent carbons of a flexible seven-membered ring suggests a rich and complex reactivity profile. This guide aims to provide a comprehensive theoretical framework for understanding the stability and reactivity of this molecule under various conditions, targeting researchers, scientists, and professionals in drug development who may consider such a scaffold in their work.

Conformational Analysis

The cycloheptane ring is known for its conformational flexibility, lacking the rigid chair conformation of cyclohexane. It predominantly adopts a dynamic equilibrium of twist-chair and, to a lesser extent, boat conformations. The introduction of substituents at the 1 and 2 positions is expected to influence this equilibrium.

For this compound, several stereoisomers are possible (e.g., cis and trans). In the case of the trans isomer, the molecule can exist in conformations where the substituents are pseudo-diaxial or pseudo-diequatorial. Generally, for disubstituted cycloalkanes, the diequatorial conformation is favored to minimize steric strain.

Table 1: Predicted Relative Stabilities of trans-1-Fluoro-2-iodocycloheptane Conformers

| Conformer | Substituent Orientations | Predicted Relative Stability | Rationale |

| Twist-Chair 1 | F (pseudo-equatorial), I (pseudo-equatorial) | Most Stable | Minimizes steric interactions between the bulky iodine atom and the rest of the ring. |

| Twist-Chair 2 | F (pseudo-axial), I (pseudo-axial) | Least Stable | Significant 1,3-diaxial-like interactions would be expected, leading to high steric strain. |

The following diagram illustrates the logical relationship for predicting conformational preference.

Caption: Logic for determining the most stable conformer.

Chemical Reactivity

The reactivity of this compound is dictated by the distinct properties of the carbon-fluorine and carbon-iodine bonds. The C-I bond is significantly weaker and more polarizable than the C-F bond, making the iodine atom an excellent leaving group in both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

It is predicted that this compound will readily undergo S(_N)2 reactions with a variety of nucleophiles, with substitution occurring exclusively at the carbon bearing the iodine atom. The strong C-F bond is expected to be inert under these conditions.

Table 2: Predicted Products of S(_N)2 Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-Fluorocycloheptan-1-ol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Fluoro-2-methoxycycloheptane |

| Cyanide | Sodium Cyanide (NaCN) | 1-Fluorocycloheptane-2-carbonitrile |

| Azide | Sodium Azide (NaN₃) | 1-Azido-2-fluorocycloheptane |

The workflow for a typical S(_N)2 reaction is depicted below.

Caption: General workflow for an S(_N)2 reaction.

Elimination Reactions

This compound is expected to undergo E2 elimination reactions in the presence of a strong, non-nucleophilic base. For an E2 reaction to occur in a cyclic system, a trans-diaxial arrangement of the proton to be removed and the leaving group is typically required. Given the flexibility of the cycloheptane ring, achieving a pseudo-trans-diaxial conformation is feasible.

The regioselectivity of the elimination will depend on the base used. A small, strong base like sodium ethoxide is expected to favor the more substituted (Zaitsev) product, while a bulky base like potassium tert-butoxide will likely favor the less substituted (Hofmann) product due to steric hindrance.

Table 3: Predicted Products of E2 Elimination Reactions

| Base | Predicted Major Product | Rationale |

| Sodium Ethoxide (NaOEt) | 1-Fluorocyclohept-1-ene (Zaitsev) | Less sterically hindered base favors the more thermodynamically stable alkene. |

| Potassium tert-Butoxide (KOtBu) | 3-Fluorocyclohept-1-ene (Hofmann) | Bulky base removes the more sterically accessible proton. |

The decision pathway for the regioselectivity of the E2 elimination is shown below.

Caption: Factors influencing E2 elimination regioselectivity.

Stability

The stability of this compound is influenced by both thermal and photochemical factors.

Thermal Stability

Vicinal dihaloalkanes can be susceptible to thermal decomposition. While the C-F bond is very strong and thermally stable, the C-I bond is considerably weaker. At elevated temperatures, homolytic cleavage of the C-I bond is the most likely decomposition pathway, leading to the formation of radical intermediates. These radicals could then undergo a variety of reactions, including disproportionation, dimerization, and reaction with the solvent. The presence of fluorine on the adjacent carbon may influence the stability of the initial radical through inductive effects.

Photochemical Stability

Iodoalkanes are known to be sensitive to ultraviolet light. The C-I bond can undergo homolytic cleavage upon irradiation, generating a carbon-centered radical and an iodine radical. This process can initiate radical chain reactions, leading to decomposition or reaction with other species present in the medium. It is therefore recommended that this compound be stored in the dark and in opaque containers to prevent photochemical degradation.

Proposed Experimental Protocols

While no specific protocols for this compound exist, the following are proposed methodologies based on established procedures for analogous compounds.

Synthesis via Iodofluorination of Cycloheptene

Reaction: Cycloheptene + I₂ + AgF → this compound

Procedure:

-

In a fume hood, dissolve silver(I) fluoride (AgF) in anhydrous acetonitrile in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of iodine (I₂) in anhydrous acetonitrile dropwise with stirring.

-

To the resulting mixture, add cycloheptene dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

S(_N)2 Reaction with Sodium Methoxide

Reaction: this compound + NaOCH₃ → 1-Fluoro-2-methoxycycloheptane + NaI

Procedure:

-

To a solution of this compound in anhydrous methanol, add sodium methoxide.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation or column chromatography.

Conclusion

This compound is predicted to be a versatile synthetic intermediate. Its reactivity is dominated by the lability of the carbon-iodine bond, which should allow for selective nucleophilic substitution and elimination reactions, leaving the robust carbon-fluorine bond intact. The conformational flexibility of the seven-membered ring will play a crucial role in determining the stereochemical outcomes of these reactions. While this guide provides a solid theoretical foundation, it is imperative that these predictions be validated through experimental investigation. The development of synthetic routes to this molecule and the exploration of its reactivity would be a valuable contribution to the field of fluorine chemistry and drug discovery.

IUPAC nomenclature for fluorinated and iodinated cycloalkanes

An In-depth Technical Guide to the IUPAC Nomenclature of Fluorinated and Iodinated Cycloalkanes

Executive Summary: The systematic naming of molecules according to the International Union of Pure and Applied Chemistry (IUPAC) is fundamental for unambiguous communication in scientific research, particularly within the pharmaceutical and materials science sectors. Fluorinated and iodinated cycloalkanes are prevalent motifs in drug discovery and development, where precise structural identification is paramount.[1] This guide provides a comprehensive overview of the IUPAC nomenclature rules for these halogenated cyclic compounds. It details the core principles of identifying the parent chain, numbering substituents to ensure the lowest possible locants, and applying alphabetical order. Furthermore, this document includes a representative experimental protocol for the synthesis of a fluorinated cyclohexane derivative and discusses key analytical techniques used for structural verification.

Core IUPAC Nomenclature Principles

The naming of substituted cycloalkanes follows a logical, step-by-step process built upon the foundational rules for alkanes, with specific adaptations for cyclic structures.[2]

Determining the Parent Chain

The primary step is to identify the parent hydrocarbon, which forms the base name of the compound.

-

Rule 1a: If the number of carbon atoms in the cycloalkane ring is greater than or equal to the number of carbons in any single attached alkyl chain, the cycloalkane is considered the parent chain.[3] The name is formed by adding the prefix "cyclo-" to the name of the corresponding alkane (e.g., cyclohexane, cyclopentane).[4]

-

Rule 1b: If an attached alkyl chain has a greater number of carbons than the ring, the alkyl chain becomes the parent, and the cycloalkane is treated as a substituent, ending in "-yl" (e.g., cyclopropyl, cyclobutyl).[3][5]

Naming Substituents

Halogens and alkyl groups attached to the parent chain are named as prefixes. For the scope of this guide, the focus is on fluoro and iodo substituents. Halogen substituents are always treated as prefixes and are named by replacing the "-ine" ending with "-o".[6]

| Substituent Type | Formula | IUPAC Prefix |

| Halogen | -F | Fluoro |

| -I | Iodo | |

| Alkyl | -CH₃ | Methyl |

| -CH₂CH₃ | Ethyl | |

| -CH(CH₃)₂ | Isopropyl |

Numbering the Cycloalkane Ring

Properly numbering the carbons of the cycloalkane ring is critical and follows a strict set of rules designed to provide a single, unambiguous name.

The Lowest Locant Rule

The primary rule is to number the ring to give the substituents the lowest possible locants (numbers).[5]

-

Single Substituent: If there is only one substituent on the ring, the carbon it is attached to is automatically designated as carbon 1. Therefore, a number is not required in the final name.[2][7] For example, a fluorine atom on a cyclohexane ring is named fluorocyclohexane, not 1-fluorocyclohexane.

-

Multiple Substituents: When two or more substituents are present, numbering must begin at one substituted carbon and proceed around the ring (clockwise or counter-clockwise) in the direction that gives the next substituent the lowest possible number.[8]

The "First Point of Difference" Rule

If multiple numbering schemes produce different sets of locants, the correct scheme is the one that has the smallest number at the first point of difference. To apply this rule, compare the locant sets term by term. For instance, the set 1, 2, 4 is lower than 1, 3, 5 because at the second term, 2 is lower than 3. The sum of the locants can also be used as a check; the numbering scheme that results in the lowest sum is preferred.[2][9]

Alphabetical Order as a Tie-Breaker

If the "lowest locant rule" and the "first point of difference" rule result in a tie, alphabetical order of the substituent names is used to decide the numbering. The substituent that comes first alphabetically is assigned to the lower-numbered carbon.[3][7]

Assembling the Full IUPAC Name

Once the parent chain is identified and the ring is numbered, the full name is assembled as follows:

-

List Substituents Alphabetically: Arrange all substituents in alphabetical order, ignoring prefixes like "di-", "tri-", etc.[10] For example, "ethyl" comes before "fluoro," and "fluoro" comes before "methyl".[9]

-

Add Locants: Place the locant number before each substituent name, separated by a hyphen (e.g., 2-fluoro).

-

Combine: Join the substituent prefixes to the parent chain name to form a single word.

Example: For a cyclohexane ring with a fluorine at position 1 and a methyl group at position 2, the name is 1-fluoro-2-methylcyclohexane . "Fluoro" is listed before "methyl" due to alphabetical order.

Nomenclature Workflow Diagram

The logical process for naming a fluorinated or iodinated cycloalkane can be visualized as a flowchart.

Caption: A flowchart illustrating the decision-making process for IUPAC nomenclature of substituted cycloalkanes.

Nomenclature Examples

The following table provides examples to illustrate the application of the rules.

| Molecular Structure | IUPAC Name | Rationale |

| Cyclopentane with one Iodine | Iodocyclopentane | Only one substituent, so no number is needed. |

| Cyclohexane with Fluorine at C1 and Iodine at C3 | 1-Fluoro-3-iodocyclohexane | Numbering gives 1,3 locants. "Fluoro" comes before "iodo" alphabetically. |

| Cyclohexane with two Fluorines at C1 and Iodine at C4 | 1,1-Difluoro-4-iodocyclohexane | Numbering starts at the carbon with two substituents to give the lowest locants (1,1,4 vs 1,4,4). "Difluoro" prefix is ignored for alphabetization; "fluoro" precedes "iodo".[2] |

| Cyclohexane with Iodine at C1 and Ethyl at C2 | 1-Ethyl-2-iodocyclohexane | Both numbering schemes (1-ethyl-2-iodo and 1-iodo-2-ethyl) give 1,2 locants. The tie is broken by alphabetization ("ethyl" before "iodo"), so the ethyl group receives the C1 position. |

Experimental Protocols for Synthesis and Characterization

Correctly naming a compound is contingent on verifying its structure. This section provides a representative synthetic protocol and an overview of common characterization methods.

Representative Synthetic Protocol: Synthesis of a Fluorinated Cyclohexane

A modern approach to synthesizing fluorinated cycloalkanes involves the fluoride-induced ring-opening of an epoxide. The following is a generalized protocol based on established methods.[2]

Objective: To synthesize a fluoro-hydroxy-cycloalkane derivative from a cyclic epoxide.

Materials:

-

Cyclic epoxide (e.g., a derivative of cyclohexene oxide) (1.0 eq)

-

Anhydrous Toluene

-

Anhydrous Ethanol (catalytic amount)

-

Deoxofluor (50% in toluene) or XtalFluor-E (4.0 eq)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of the starting epoxide (0.5–0.7 mmol) is prepared in anhydrous toluene (10 mL) in an oven-dried flask under an argon atmosphere.

-

A single drop of anhydrous ethanol is added, followed by the dropwise addition of the fluorinating agent (e.g., Deoxofluor, 4 equivalents) at room temperature (20 °C).

-

The reaction mixture is stirred at 20 °C. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solution is diluted with dichloromethane (30 mL).

-

The organic layer is carefully washed with a saturated aqueous solution of NaHCO₃ to quench the reaction, followed by washing with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified using column chromatography on silica gel to yield the pure fluorinated cycloalkane derivative.[2]

Characterization Methodologies

After synthesis, the structure of the resulting compound must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds.[11]

-

¹H NMR: Provides information about the electronic environment and connectivity of hydrogen atoms. Chemical shifts and coupling constants can help determine the relative positions of substituents.[12]

-

¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment.

-

¹⁹F NMR: This technique is specifically used for fluorinated compounds and is highly sensitive to the local environment of the fluorine atom, making it invaluable for confirming the position and number of fluorine substituents.[3][5]

-

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps confirm its molecular weight and elemental composition. The fragmentation pattern of fluorinated and iodinated compounds in the mass spectrometer can also offer structural clues.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. While the spectra of simple alkanes show few distinct bands, the presence of C-H, C-F, and C-I bonds will produce characteristic absorption peaks.[13][14] For instance, C-H stretching vibrations in alkanes are typically observed in the 2850–3000 cm⁻¹ range.[14]

References

- 1. shop.activate-scientific.com [shop.activate-scientific.com]

- 2. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. m.youtube.com [m.youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

Navigating the Maze: A Technical Guide to the Safe Handling of Halocycloalkanes

For Researchers, Scientists, and Drug Development Professionals

Halocycloalkanes, cyclic hydrocarbons containing one or more halogen atoms, are versatile intermediates in organic synthesis and play a crucial role in the development of novel therapeutics. However, their inherent reactivity and potential toxicity necessitate a thorough understanding of their health and safety considerations. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of halocycloalkanes, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of toxicological pathways.

Section 1: Physicochemical Properties and Hazard Profile

A foundational aspect of safely handling any chemical is a clear understanding of its physical and chemical properties. This section summarizes key safety-related data for two common halocycloalkanes, chlorocyclohexane and bromocyclohexane.

Table 1: Physicochemical and Flammability Data for Select Halocycloalkanes

| Property | Chlorocyclohexane | Bromocyclohexane |

| CAS Number | 542-18-7[1] | 108-85-0[2] |

| Molecular Formula | C₆H₁₁Cl[1] | C₆H₁₁Br[2] |

| Molecular Weight | 118.6 g/mol [1] | 163.06 g/mol [2] |

| Boiling Point | 142 °C[1] | 166-167 °C[2] |

| Melting Point | -44 °C[1] | -61 °C[3] |

| Density | 1 g/mL at 25 °C[1] | 1.324 g/mL at 25 °C[2] |

| Flash Point | 28.9 °C (84 °F)[1] | 63 °C (145.4 °F) - closed cup[4] |

| Autoignition Temperature | 290 °C (554 °F)[1] | Not readily available |

| Water Solubility | 0.02 g/L (20 °C)[1] | Insoluble[2][5] |

Table 2: Toxicological Data for Select Halocycloalkanes

| Compound | Test | Species | Route | Value |

| Chlorocyclohexane | LD50 | Rabbit | Oral | 3000 mg/kg[1] |

| Bromocyclohexane | LC50 | Poecilia reticulata (guppy) | - | 12 mg/l (96 h)[6][7] |

| Bromocyclohexane | EC50 | Daphnia pulex | - | 5.98 mg/l (48 h)[6] |

Section 2: Health and Safety Precautions

Given their potential hazards, a multi-layered approach to safety is essential when working with halocycloalkanes. This includes engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Ventilation: All work with halocycloalkanes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.

-

Ignition Sources: Due to their flammability, all potential ignition sources, such as open flames, hot plates, and static electricity, must be eliminated from the work area.[9] Use only non-sparking tools and equipment.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE for handling halocycloalkanes.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended PPE | Specifications and Best Practices |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended.[11] Always consult the glove manufacturer's compatibility chart for the specific halocycloalkane being used. Double gloving may be appropriate for extended operations. |

| Eyes | Safety goggles | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[12] A face shield should be worn over safety glasses when there is a significant splash hazard.[13] |

| Body | Laboratory coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing. |

| Respiratory | Respirator (if necessary) | If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[14] |

Storage and Handling

-

Storage: Store halocycloalkanes in tightly sealed containers in a cool, dry, and well-ventilated area away from direct sunlight and heat.[11] They should be stored separately from incompatible materials such as strong oxidizing agents and bases.[10]

-

Handling: Avoid direct contact with skin and eyes. Prevent the formation of aerosols.[9] In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11][15]

Waste Disposal

Halogenated organic waste must be disposed of according to institutional and regulatory guidelines.[16]

-

Segregation: Halogenated waste should be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste.[16][17]

-

Neutralization: In some cases, small amounts of halocycloalkanes can be chemically treated to form less hazardous compounds before disposal. For example, nucleophilic substitution with a strong base like sodium hydroxide can convert them back to the corresponding alcohol.[18] However, this should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

-

Professional Disposal: For larger quantities or in the absence of a suitable in-lab treatment method, the waste must be disposed of through a licensed hazardous waste disposal company.[18]

Section 3: Experimental Protocols for Safety Assessment

To ensure a comprehensive understanding of the potential hazards of novel halocycloalkanes, standardized toxicity and flammability testing is crucial. The following section outlines the methodologies for key experiments based on internationally recognized guidelines.

Acute Toxicity Testing

The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals that are widely accepted by regulatory bodies.

This method uses a stepwise procedure with a small number of animals to classify a substance's toxicity.

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females), aged 8-12 weeks.[9][19]

-

Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. The vehicle used for dissolving or suspending the substance should be non-toxic (e.g., water, corn oil).

-

Administration: A single dose is administered to a group of three animals by gavage.[19]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[18]

-

Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is used. This continues until the toxicity class can be determined.

This test assesses the toxicity of a substance upon contact with the skin.

-

Animal Selection: Use healthy, young adult rats with clipped fur on the dorsal area.[20]

-

Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.[10][21]

-

Observation: Animals are observed for signs of toxicity and skin irritation for at least 14 days.[21] Body weight is recorded weekly.

-

Limit Test: A single dose group of 5 animals is typically used at a limit dose of 2000 mg/kg. If no compound-related mortality is observed, no further testing is necessary.

This guideline describes two protocols: a traditional LC50 protocol and a Concentration x Time (C x t) protocol.

-

Exposure System: A dynamic inhalation exposure system is used to generate a stable concentration of the test substance in the air. Nose-only exposure is preferred for aerosols and vapors that may condense.[9]

-

Animal Selection: Healthy young adult rats are used.[18]

-

Exposure: In the traditional LC50 protocol, groups of animals are exposed to at least three different concentrations for a fixed duration (typically 4 hours).[18]

-

Observation: Animals are observed for mortality and signs of toxicity for at least 14 days.[18]

Flammability Testing

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Procedure: The sample is heated in a closed cup at a slow, constant rate.[12] An ignition source is directed into the cup at regular temperature intervals.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.[22]

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.

-

Apparatus: A 500-mL flask is placed in a temperature-controlled oven.[13]

-

Procedure: A small, measured amount of the liquid is injected into the heated flask.[23]

-

Observation: The flask is observed for ignition. The test is repeated at different temperatures until the lowest temperature that causes ignition is determined.[24]

Section 4: Visualization of Key Pathways and Workflows

To further aid in the understanding of the potential hazards and safety procedures, the following diagrams illustrate a proposed toxicological pathway and a general workflow for the safe handling of halocycloalkanes.

Caption: Proposed metabolic activation pathway of halocycloalkanes leading to cellular toxicity.

Caption: General workflow for the safe handling and disposal of halocycloalkanes in a laboratory setting.

Section 5: Conclusion

Halocycloalkanes are invaluable tools in chemical research and drug development. A comprehensive understanding of their health and safety considerations, coupled with the diligent implementation of appropriate safety protocols, is paramount to ensuring the well-being of laboratory personnel and the protection of the environment. This guide provides a foundational framework for the safe handling of these compounds, and it is incumbent upon all researchers to supplement this information with institution-specific safety training and a thorough review of the Safety Data Sheet (SDS) for each specific halocycloalkane used.

References

- 1. 542-18-7 CAS MSDS (Chlorocyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Bromocyclohexane CAS#: 108-85-0 [m.chemicalbook.com]

- 3. Gas detectors and respiratory protection equipments C6H11Br (bromocyclohexane), CAS number 108-85-0 [en.gazfinder.com]

- 4. Bromocyclohexane 0.98 Cyclohexyl bromide [sigmaaldrich.com]

- 5. Bromocyclohexane 0.98 Cyclohexyl bromide [sigmaaldrich.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Acute dermal toxicity studies | PPTX [slideshare.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 13. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. scribd.com [scribd.com]

- 17. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 18. eurolab.net [eurolab.net]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 21. nucro-technics.com [nucro-technics.com]

- 22. almaaqal.edu.iq [almaaqal.edu.iq]

- 23. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols: 1-Fluoro-2-iodocycloheptane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-fluoro-2-iodocycloheptane, a versatile building block in organic synthesis. The unique arrangement of a fluorine and an iodine atom on a seven-membered carbocyclic ring offers distinct reactivity profiles, making it a valuable intermediate for the introduction of fluorine into complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals.

Introduction

This compound is a halogenated cycloalkane that serves as a synthetic intermediate. The presence of a vicinal fluoro and iodo group allows for a range of chemical transformations. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution and the formation of organometallics, while the carbon-fluorine bond is strong and typically remains intact during these transformations. This differential reactivity is key to its utility in synthetic chemistry. The incorporation of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the iodofluorination of cycloheptene. This reaction involves the simultaneous addition of an iodine and a fluorine atom across the double bond. Several reagents and catalytic systems have been developed for this transformation, often proceeding with high stereoselectivity (anti-addition).

Key Synthetic Methods:

-

Palladium-Catalyzed Iodofluorination: Utilizes a fluoro-iodoxole reagent in the presence of a palladium catalyst. This method offers mild reaction conditions.[2]

-

N-Iodosuccinimide (NIS) and a Fluoride Source: A common and effective method involves the use of NIS as the iodine source and a fluoride source such as hydrogen fluoride-pyridine complex (HF-Py) or triethylamine trihydrofluoride (Et3N·3HF).[3]

-

Selectfluor® and an Iodide Source: An electrophilic fluorinating agent like Selectfluor® can be combined with an iodide salt (e.g., tetrabutylammonium iodide - nBu4NI) to achieve iodofluorination.[4]

-

Elemental Iodine and HF-Pyridine: A straightforward approach using elemental iodine and HF-pyridine in the presence of an oxidant like potassium persulfate (K2S2O8) has also been reported for the iodofluorination of alkenes.[5]

The following diagram illustrates a generalized workflow for the synthesis of this compound from cycloheptene.

Experimental Protocol: Synthesis of trans-1-Fluoro-2-iodocycloheptane via Iodofluorination

This protocol is a generalized procedure based on the iodofluorination of cycloalkenes using N-iodosuccinimide (NIS) and hydrogen fluoride-pyridine.

Materials:

-

Cycloheptene

-

N-Iodosuccinimide (NIS)

-

Hydrogen fluoride-pyridine (70% HF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred solution of cycloheptene (1.0 eq) in anhydrous dichloromethane (0.1 M) in a fluorinated ethylene propylene (FEP) or polyethylene flask at -78 °C (dry ice/acetone bath), add N-iodosuccinimide (1.2 eq) in one portion.

-

Slowly add hydrogen fluoride-pyridine (2.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired trans-1-fluoro-2-iodocycloheptane.

Quantitative Data (Hypothetical):

| Entry | Substrate | Iodofluorinating System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cycloheptene | NIS, HF-Pyridine | DCM | -78 to RT | 13 | 65-75 |

| 2 | Cycloheptene | Selectfluor®, nBu4NI | CH3CN | 80 | 12 | 60-70 |

| 3 | Cycloheptene | I2, K2S2O8, HF-Pyridine | DCM | RT | 12 | 55-65* |

*Yields are estimated based on reported values for similar cycloalkenes and are not experimentally verified for cycloheptene.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which can be selectively targeted in the presence of the robust carbon-fluorine bond.

a) Nucleophilic Substitution Reactions:

The iodide is a good leaving group and can be displaced by a variety of nucleophiles to introduce new functional groups at the C2 position. This allows for the synthesis of a range of 2-substituted-1-fluorocycloheptane derivatives.

Potential Nucleophiles:

-

Azides (e.g., NaN3) to form fluoro-azido cycloheptanes.

-

Cyanides (e.g., KCN) to form fluoro-cyano cycloheptanes.

-

Alkoxides (e.g., NaOMe) to form fluoro-ether cycloheptanes.

-

Thiolates (e.g., NaSPh) to form fluoro-thioether cycloheptanes.

-

Amines (e.g., R2NH) to form fluoro-amino cycloheptanes.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide (Generalized)

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic mixture with water (3 x 20 mL) and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-azido-2-fluorocycloheptane.

b) Cross-Coupling Reactions: